
3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives
3-(1H-indol-3-yl)-1H-pyrazol-5-amine has been used as a key intermediate in synthesizing novel pyrazolo[1,5-a]pyrimidines, which are of pharmaceutical interest. This compound is also pivotal in creating polyfunctionally substituted imidazo[1,2-b]pyrazole, pyrazolo[1,5-a][1,3]diazepine, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives, showcasing its versatility in drug development and pharmaceutical research (El‐Mekabaty et al., 2017).
Synthesis of Antioxidant Agents
The compound has been utilized in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have been evaluated as antioxidant agents. This shows the potential use of the compound in creating pharmaceuticals with antioxidant properties, contributing to healthcare and treatment of diseases associated with oxidative stress (El‐Mekabaty et al., 2016).
Functional Modification of Hydrogels
3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine and its derivatives have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. These amine-modified polymers exhibit increased swelling and thermal stability, making them suitable for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Applications in Catalysis
The compound has been explored in palladium-catalyzed direct arylations, specifically employed in coupling reactions without decomposing the cyclopropyl unit. This highlights its application in synthetic chemistry and pharmaceutical manufacturing processes (Sidhom et al., 2018).
Antibacterial and Antifungal Activities
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases potent antimicrobial activities, providing a basis for developing new antibacterial and antifungal agents. The structure-activity relationships studied in these compounds pave the way for future drug development and therapeutic applications (Raju et al., 2010).
生化学分析
Biochemical Properties
3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes can modulate their activity, either inhibiting or activating them, depending on the context. For instance, it may bind to the active site of a kinase, altering its conformation and affecting its ability to phosphorylate substrates .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. In certain cell types, this compound has been observed to induce apoptosis by activating caspases, which are enzymes involved in programmed cell death. Additionally, it can affect cell proliferation by modulating the activity of growth factor receptors and downstream signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the interaction. For example, it may inhibit an enzyme by occupying its active site, preventing substrate access, or it may activate an enzyme by stabilizing its active conformation. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity, without significant toxicity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall pharmacological profile of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
特性
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHPUYCMANUDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006469-86-8 |
Source


|
| Record name | 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)

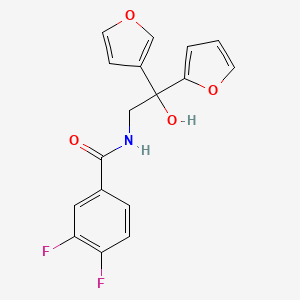
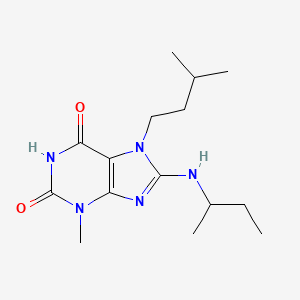

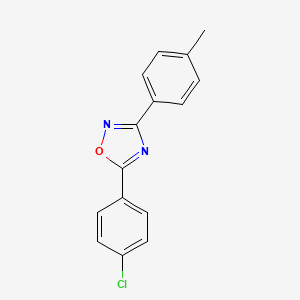

![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)
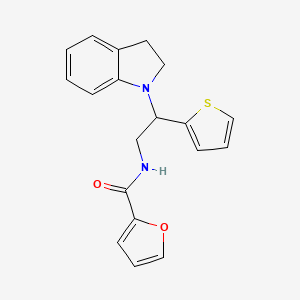
![N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2594469.png)
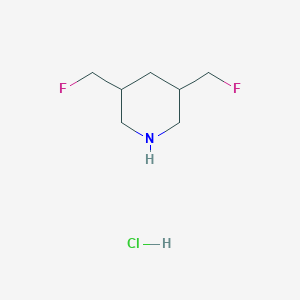
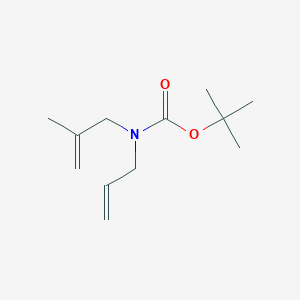
![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
